Product packaging for Cyanidin-3-O-glucuronide(Cat. No.:CAS No. 683208-13-1)

Cyanidin-3-O-glucuronide

Cat. No.: B14771107
CAS No.: 683208-13-1
M. Wt: 498.8 g/mol
InChI Key: ZVTDPGYQESCLRY-ZKWAOETCSA-N
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Description

Overview of Anthocyanins and Flavonoids within Scientific Inquiry

Anthocyanins are a class of water-soluble pigments belonging to the larger group of flavonoids, which are secondary metabolites found in plants. nih.govnih.gov These compounds are responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves. nih.govnih.gov As flavonoids, anthocyanins share a characteristic core structure consisting of a C6-C3-C6 skeleton. nih.gov Scientific inquiry into flavonoids, and specifically anthocyanins, is extensive due to their widespread presence in the human diet and their potential biological activities. nih.govrsc.org Research has focused on their chemical properties, biosynthesis, and their roles in plant physiology, as well as their potential effects on human health. nih.govmdpi.com

Anthocyanins exist in various glycosylated and acylated forms, with the sugar moieties and acyl groups influencing their stability and bioavailability. foodb.ca The six most common anthocyanidins (the aglycone form of anthocyanins) are cyanidin (B77932), delphinidin, pelargonidin, peonidin (B1209262), petunidin, and malvidin. nih.govmdpi.com The specific sugar attached to the anthocyanidin core further diversifies the range of anthocyanins found in nature.

Significance of Cyanidin-3-O-glucuronide in Phytochemical Research

This compound is a specific type of anthocyanin, a glycoside of cyanidin where the sugar moiety is glucuronic acid. While much of the research has focused on the more common cyanidin-3-O-glucoside, the study of its glucuronide counterpart is significant for several reasons. nih.govresearchgate.net Firstly, understanding the diversity of anthocyanin structures, including different glycosylations like glucuronidation, is crucial for a comprehensive understanding of their distribution and function in plants. For instance, this compound has been identified in the leaves of blueberry cultivars, highlighting its natural occurrence. researchgate.net

Secondly, the nature of the sugar moiety can impact the physicochemical properties and subsequent biological fate of the anthocyanin. Although detailed research specifically on this compound is less abundant than for its glucoside analogue, the principles of how glycosylation affects absorption and metabolism are of high interest. mdpi.com The metabolic transformation of anthocyanins is a key area of phytochemical research, and understanding the role of specific conjugates like glucuronides is essential.

Current Research Landscape and Key Unanswered Questions

The current research landscape for anthocyanins is vibrant, with numerous studies exploring their potential health benefits, including antioxidant and anti-inflammatory properties. mdpi.comnih.govresearchgate.net A significant portion of this research has been conducted on cyanidin-3-O-glucoside (C3G), one of the most prevalent anthocyanins. nih.govrsc.org Studies have investigated its absorption, metabolism, and various bioactivities. mdpi.comresearchgate.net

However, there are still key unanswered questions, particularly concerning less common anthocyanins like this compound. The specific metabolic pathways and bioavailability of this compound compared to other cyanidin glycosides remain an area for further investigation. The precise contribution of the glucuronic acid moiety to its stability, absorption, and interaction with cellular targets is not yet fully elucidated. Furthermore, while the general antioxidant capacity of cyanidin derivatives is recognized, the specific potency and mechanisms of action for the glucuronide form warrant more detailed study. researchgate.net Future research is needed to isolate and characterize this compound from various plant sources and to conduct comparative studies alongside other anthocyanins to understand its unique properties.

Scope and Research Objectives of Comprehensive Review

This comprehensive review aims to synthesize the current knowledge on this compound within the broader context of anthocyanin and flavonoid research. The primary objectives are:

To provide a foundational understanding of anthocyanins and flavonoids as a class of phytochemicals.

To highlight the specific importance of this compound in phytochemical investigations.

To outline the current state of research and identify the critical gaps in knowledge regarding this particular compound.

To present key data on related and parent compounds to provide a comparative context for future research on this compound.

This review will focus solely on the chemical and research aspects of this compound and its related compounds, providing a resource for researchers in the fields of phytochemistry, food science, and nutrition.

Physicochemical Properties of Related Anthocyanins

PropertyValueSource
Cyanidin-3-O-glucoside
Molecular Weight449.4 g/mol nih.gov
Water Solubility0.66 g/L (Predicted) ymdb.ca
logP0.51 (Predicted) ymdb.ca
Cyanidin
Molecular Weight287.24 g/mol nih.gov
Cyanidin-3,5-O-diglucoside (Cyanin)
Molar Mass611.52 g/mol wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClO12 B14771107 Cyanidin-3-O-glucuronide CAS No. 683208-13-1

Properties

CAS No.

683208-13-1

Molecular Formula

C21H19ClO12

Molecular Weight

498.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride

InChI

InChI=1S/C21H18O12.ClH/c22-8-4-11(24)9-6-14(32-21-17(28)15(26)16(27)19(33-21)20(29)30)18(31-13(9)5-8)7-1-2-10(23)12(25)3-7;/h1-6,15-17,19,21,26-28H,(H4-,22,23,24,25,29,30);1H/t15-,16-,17+,19-,21+;/m0./s1

InChI Key

ZVTDPGYQESCLRY-ZKWAOETCSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Biosynthetic Pathways and Genetic Regulation of Cyanidin 3 O Glucuronide

Endogenous Plant Biosynthesis of Cyanidin-3-O-glucuronide Precursors

The formation of this compound in plants is a multi-step process rooted in the broader flavonoid biosynthetic pathway. This pathway synthesizes the core cyanidin (B77932) structure, which is subsequently modified to yield the final glucuronide conjugate.

Core Enzymatic Steps and Catalytic Mechanisms within the Flavonoid Pathway

The biosynthesis of the cyanidin aglycone begins with the amino acid phenylalanine. A series of enzymatic reactions, which constitute the general phenylpropanoid pathway and the subsequent flavonoid pathway, work in concert to build the characteristic C6-C3-C6 flavonoid skeleton.

The canonical pathway proceeds as follows nih.gov:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid.

Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid to form 4-coumaric acid.

4-coumaroyl-CoA ligase (4CL) activates 4-coumaric acid by adding a Coenzyme A molecule, yielding 4-coumaroyl-CoA. nih.gov

Chalcone (B49325) synthase (CHS) , a key entry point enzyme for the flavonoid pathway, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

Chalcone isomerase (CHI) subsequently isomerizes the chalcone into a flavanone (B1672756), (2S)-naringenin. mdpi.com

From naringenin, the pathway branches. To produce cyanidin, flavanone 3-hydroxylase (F3H) first converts naringenin to dihydrokaempferol (B1209521). Then, flavonoid 3'-hydroxylase (F3'H) hydroxylates dihydrokaempferol to produce dihydroquercetin. nih.gov

Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin (B1674801) (a flavan-3,4-diol). mdpi.com

Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to form the colored cyanidin cation. mdpi.comnih.gov

Finally, to produce this compound, a UDP-glucuronosyltransferase (UGT) enzyme facilitates the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the 3-hydroxyl group of the cyanidin aglycone. Plant UGTs are known to be capable of this type of conjugation. nih.govoup.com

Role of Key Enzymes

Several enzymes play pivotal roles in the synthesis and diversification of cyanidin and its derivatives.

Anthocyanidin Synthase (ANS): This enzyme performs a critical late-stage oxidation step, converting the colorless leucoanthocyanidin into the unstable, colored cyanidin aglycone. mdpi.comnih.gov Its activity is a key determinant for the production of all anthocyanins, including cyanidin-based ones.

UDP-glucose-flavonoid-3-O-glucosyltransferase (UFGT): This enzyme is responsible for the glycosylation of anthocyanidins. Specifically, it transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of cyanidin, forming the highly common and stable compound, cyanidin-3-O-glucoside. mdpi.comnih.gov While the final product is a glucuronide, the glucosylated form is a major related compound in plants.

O-methyltransferase (OMT): OMTs are involved in modifying the anthocyanidin core, leading to a wider variety of pigments. For instance, an OMT can methylate the 3'-hydroxyl group on the B-ring of cyanidin-3-O-glucoside to produce peonidin-3-O-glucoside. nih.gov This enzymatic action contributes to the diversity of anthocyanins found in nature.

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors
EnzymeAbbreviationSubstrateProductRole in Pathway
Chalcone SynthaseCHS4-coumaroyl-CoA + 3x Malonyl-CoANaringenin ChalconeEntry point into the flavonoid pathway. mdpi.commdpi.com
Dihydroflavonol 4-reductaseDFRDihydroquercetinLeucocyanidinCommits precursors to the anthocyanin branch. mdpi.com
Anthocyanidin SynthaseANS / LDOXLeucocyanidinCyanidinForms the core anthocyanidin structure. nih.gov
UDP-glucuronosyltransferaseUGTCyanidin + UDP-glucuronic acidThis compoundCatalyzes the final glucuronidation step. nih.govoup.com

Genetic Elements and Transcriptional Regulatory Networks Governing Biosynthesis

The biosynthesis of flavonoids, including cyanidin precursors, is predominantly regulated at the level of gene transcription. nih.gov The expression of the structural genes encoding the pathway's enzymes is controlled by a sophisticated network of transcription factors.

The primary regulatory mechanism involves a protein complex known as the MBW complex, which is composed of transcription factors from three distinct families:

R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated.

basic Helix-Loop-Helix (bHLH) proteins: These act as co-regulators with MYB factors.

WD40 repeat proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components to form a functional activation complex. mdpi.comnih.govfrontiersin.org

This MBW complex binds to specific motifs in the promoters of late biosynthetic genes (LBGs), such as DFR and ANS, to activate their transcription and drive the production of anthocyanins. nih.govfrontiersin.org In addition to this activation complex, there are also R3-MYB transcription factors that act as repressors by interfering with the formation or function of the MBW complex, providing a layer of negative regulation. mdpi.comnih.gov The specific combination and expression levels of these regulatory proteins determine the type and quantity of anthocyanins produced in different plant tissues and at different developmental stages. mdpi.comfrontiersin.org

Heterologous Production of this compound in Engineered Microbial Systems

The complexity of plant-based production has driven research into creating microbial cell factories for the synthesis of high-value flavonoids. By introducing plant biosynthetic genes into well-characterized microbes, it is possible to achieve controlled and scalable production of compounds like this compound.

Identification and Utilization of Microbial Strains

Two of the most widely used microbial hosts for flavonoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. researchgate.netnih.gov Both organisms have been successfully engineered to produce the related compound cyanidin-3-O-glucoside, demonstrating their suitability for this purpose. researchgate.netresearchgate.net

Escherichia coli : As a prokaryotic host, E. coli offers rapid growth, well-established genetic tools, and high-density fermentation capabilities. nih.gov It has been engineered to produce cyanidin-3-O-glucoside from simple precursors like (+)-catechin and glucose, achieving titers of up to 439 mg/L. researchgate.netnih.govresearchgate.net

Saccharomyces cerevisiae : This eukaryotic yeast is generally regarded as safe (GRAS) and is advantageous for expressing plant enzymes that require post-translational modifications, such as cytochrome P450s (e.g., F3'H). nih.gov It has also been successfully engineered for the de novo production of anthocyanins from glucose. researchgate.net

To produce this compound, these hosts would be engineered with the plant genes for ANS (to convert a precursor like leucocyanidin or catechin (B1668976) to cyanidin) and a specific plant UGT capable of using UDP-glucuronic acid to glycosylate cyanidin.

Metabolic Pathway Engineering Strategies for Enhanced Compound Yields

Achieving high yields of a target flavonoid in a microbial host requires extensive metabolic engineering to optimize the flow of carbon through the desired pathway and ensure a sufficient supply of precursors and cofactors. Strategies employed successfully for the production of the related cyanidin-3-O-glucoside, which are directly applicable to this compound, include:

Enhancing Precursor and Cofactor Supply: A critical bottleneck is often the availability of the sugar donor. For cyanidin-3-O-glucoside, overexpressing the genes for UDP-glucose synthesis significantly boosted production. nih.govresearchgate.net Similarly, for this compound, enhancing the intracellular pool of UDP-glucuronic acid would be a primary target.

Balancing Gene Expression: The expression levels of the heterologous enzymes must be carefully balanced to prevent the accumulation of toxic intermediates and reduce the metabolic burden on the host. This is often achieved by using promoters of varying strengths or by assembling genes into synthetic operons. nih.govresearchgate.netresearchgate.net

Enzyme Selection and Engineering: The choice of enzymes is crucial. Genes from different plant sources can exhibit varied activity levels in a microbial host. Codon optimization of the plant genes to match the codon usage of the host can also improve protein expression and function. researchgate.net

Optimization of Fermentation Conditions: Fine-tuning process parameters such as media composition, pH, temperature, and inducer concentration is essential for maximizing product titers. researchgate.netresearchgate.net

Table 2: Metabolic Engineering Strategies for Anthocyanin Production in Microbes
StrategyApproachExample/RationaleReference
Precursor/Cofactor EnhancementOverexpress genes for UDP-sugar biosynthesis.Augmenting the intracellular UDP-glucose pool was critical for improving cyanidin-3-O-glucoside yield. This would be adapted for UDP-glucuronic acid. nih.govresearchgate.net
Pathway BalancingUse of combinatorial promoters (e.g., PT7, Ptrc) with different strengths.Fine-tunes expression of ANS and UGT to maximize flux and minimize toxicity. nih.govresearchgate.net
Host Strain ModificationIdentify and engineer transporter proteins.Improves uptake of fed precursors (e.g., catechin) and secretion of the final product. researchgate.net
Process OptimizationOptimize culture media and induction conditions (e.g., IPTG concentration, post-induction temperature).Maximizes cell growth and enzymatic activity for higher final titers. researchgate.net
Table 3: List of Compounds
Compound Name
4-coumaric acid
4-coumaroyl-CoA
Cinnamic acid
Cyanidin
Cyanidin-3-O-glucoside
This compound
Dihydrokaempferol
Dihydroquercetin
Glucose
Leucocyanidin
Malonyl-CoA
Naringenin
Naringenin chalcone
Peonidin-3-O-glucoside
Phenylalanine
UDP-glucose
UDP-glucuronic acid

Precursor Engineering and Optimization of Substrate Availability

The microbial biosynthesis of this compound is dependent on the efficient supply of two primary precursors: the aglycone cyanidin and the activated sugar donor, uridine diphosphate glucuronic acid (UDP-glucuronic acid). Metabolic engineering strategies are therefore focused on optimizing the intracellular pools of these molecules to maximize product titer. This involves enhancing the flux through their respective biosynthetic pathways and minimizing the diversion of intermediates to competing metabolic routes.

Engineering of the Cyanidin Aglycone Supply

The production of the cyanidin core structure relies on the intricate flavonoid biosynthetic pathway, which has been a frequent target for metabolic engineering. In microbial hosts such as Escherichia coli, this pathway must be heterologously expressed. The engineering process begins with ensuring a robust supply of the initial precursors derived from the host's central metabolism.

The general flavonoid pathway starts from the flavanone naringenin. To produce cyanidin from naringenin, a multi-step enzymatic cascade is required. Key enzymes in this conversion include flavanone 3β-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). researchgate.netasm.org To increase the yield of cyanidin, researchers have focused on expressing and optimizing these enzymes in microbial chassis. For instance, a four-step metabolic pathway was constructed in E. coli using genes from various plant origins, including F3H from Malus domestica, DFR from Anthurium andraeanum, and ANS also from M. domestica, to convert flavanones into anthocyanidins. researchgate.netasm.org

Table 1: Key Enzymes and Genes for Engineering Cyanidin Biosynthesis

Enzyme AbbreviationEnzyme NameFunction in PathwayPotential Engineering Strategy
F3HFlavanone 3β-hydroxylaseConverts flavanones (e.g., naringenin) to dihydroflavonols.Overexpression to increase precursor supply for DFR. researchgate.net
DFRDihydroflavonol 4-reductaseReduces dihydroflavonols to leucoanthocyanidins.Selection of DFR variants with high specificity for dihydroquercetin to favor cyanidin production. researchgate.net
ANSAnthocyanidin synthaseCatalyzes the oxidation of leucoanthocyanidins to form cyanidin.Co-expression with other pathway genes; protein engineering to reduce flavonol side-product formation. asm.orgnih.gov

Optimization of UDP-Glucuronic Acid Substrate Availability

The final step in the biosynthesis of this compound is the transfer of a glucuronic acid moiety from a sugar donor to the 3-hydroxyl group of the cyanidin aglycone. This reaction requires the specific nucleotide sugar UDP-glucuronic acid (UDP-GlcUA). UDP-GlcUA is a crucial intermediate in the biosynthesis of various glycosaminoglycans, such as hyaluronan and chondroitin sulfate (B86663), in many organisms. nih.govwikipedia.org

In virtually all organisms, UDP-GlcUA is synthesized from the primary metabolite UDP-glucose. This conversion is a two-step oxidation reaction catalyzed by a single enzyme: UDP-glucose 6-dehydrogenase (UGDH). nih.govfrontiersin.orgepa.gov This NAD+-dependent enzyme is a primary target for metabolic engineering to increase the availability of UDP-GlcUA for glucuronidation reactions. frontiersin.org

To enhance the intracellular pool of UDP-GlcUA, a key strategy is the overexpression of the UGDH gene. By increasing the amount of UGDH enzyme, the conversion of the typically more abundant UDP-glucose into UDP-GlcUA can be significantly accelerated. researchgate.net Studies have successfully demonstrated the synthesis of UDP-glucuronic acid in permeabilized S. pombe cells expressing a human UGDH gene, achieving a 100% yield from UDP-glucose. researchgate.net This highlights the efficiency of this enzymatic step when the enzyme is not a limiting factor. The process is also dependent on a sufficient supply of the cofactor NAD+. nih.gov

Further enhancements can be achieved by engineering the upstream pathway to boost the supply of UDP-glucose itself. Overexpression of an endogenous UDP-glucose pyrophosphorylase, for example, can increase the UDP-glucose pool available for conversion by UGDH. researchgate.net

Table 2: Key Enzymes and Genes for Engineering UDP-Glucuronic Acid Supply

Enzyme AbbreviationEnzyme NameFunction in PathwayPotential Engineering Strategy
UGDHUDP-glucose 6-dehydrogenaseCatalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. wikipedia.orgfrontiersin.orgOverexpression of the UGDH-encoding gene to increase the intracellular pool of UDP-glucuronic acid. researchgate.net
-UDP-glucose pyrophosphorylaseSynthesizes UDP-glucose from glucose-1-phosphate and UTP.Overexpression to increase the availability of the UGDH substrate, UDP-glucose. researchgate.net

Advanced Analytical Methodologies for Cyanidin 3 O Glucuronide Research

Extraction and Isolation Techniques for Academic Study

The initial step in researching cyanidin-3-O-glucuronide involves its extraction from natural sources. The choice of extraction technique significantly impacts the yield and purity of the final product.

Comparative Analysis of Conventional Solvent-Based Extraction Methods

Traditional methods like maceration and Soxhlet extraction have long been utilized for the extraction of phenolic compounds, including anthocyanins. mdpi.com

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period. Studies have shown that factors like the solvent type, temperature, and extraction time are crucial for optimizing the yield. For instance, a study on jabuticaba skins utilized maceration for the extraction of cyanidin-3-O-glucoside (C3G), a related anthocyanin. mdpi.com

Soxhlet Extraction: This method provides a more exhaustive extraction by continuously washing the sample with a fresh solvent. It has been successfully applied to recover C3G from jabuticaba skins. mdpi.com However, the prolonged exposure to heat can potentially degrade thermolabile compounds like anthocyanins.

While widely used, these conventional techniques can be time-consuming and may require large volumes of organic solvents.

Exploration of Advanced Extraction Technologies

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed and optimized for anthocyanin recovery.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and reduced solvent consumption. mdpi.com This technique has been shown to be an emerging technology for the recovery of C3G. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and increasing extraction efficiency. mdpi.comnih.gov Research has indicated that UAE can be more efficient and selective for anthocyanin extraction compared to conventional methods. mdpi.com For example, an optimized UAE method for red onion resulted in significant improvements in yield and extraction times. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be fine-tuned to selectively extract specific compounds. The use of co-solvents like ethanol (B145695) can further enhance the extraction of polar compounds like C3G. mdpi.com

Tissue-Smashing Extraction: This method involves the mechanical disruption of the sample tissue to release the intracellular contents, including anthocyanins. One study utilized this technique for the extraction of anthocyanins from various pigmented plants. phcog.com

High Hydrostatic Pressure-Assisted Extraction (HHPAE): This innovative technique applies high pressure to the sample, which can enhance the permeability of cell membranes and improve extraction efficiency. A comparative study on red onion skin found that HHPAE yielded the highest extraction efficiency for anthocyanins. nih.govnih.gov

Optimization of Critical Extraction Parameters

The efficiency of any extraction method is highly dependent on several critical parameters that must be carefully optimized.

ParameterDescriptionOptimized Conditions for Anthocyanin Extraction
Solvent Composition The type and concentration of the solvent significantly affect the solubility and stability of anthocyanins. Acidified polar solvents like methanol, ethanol, and water are commonly used. nih.gov51% ethanol was found to be optimal for extracting phenolic compounds from sour cherry pomace. nih.gov A mixture of methanol/water/acetic acid (80:20:0.5 v/v/v) was optimal for jabuticaba. nih.gov
Temperature Temperature can influence both the extraction rate and the stability of anthocyanins. While higher temperatures can increase extraction, they can also lead to degradation.An optimal temperature of 75°C was determined for sour cherry pomace extraction. nih.gov For red onion, a temperature range of 10 to 60°C was found to be suitable. mdpi.com
Time The duration of the extraction process is critical to ensure maximum recovery without causing degradation.Equilibrium concentrations were reached between 80 and 100 minutes for sour cherry pomace. nih.gov
pH The pH of the extraction medium is crucial for the stability of anthocyanins, which are most stable in acidic conditions (pH < 3). nih.govAcidified solvents are commonly used to maintain the stable flavylium (B80283) cation form of anthocyanins. nih.gov
Solvent-to-Solid Ratio This ratio affects the concentration gradient and, consequently, the extraction efficiency.A ratio of 12 mL/g was selected as optimal for sour cherry pomace. nih.gov

Purification Strategies for Research-Grade this compound

Following extraction, the crude extract contains a mixture of compounds. Therefore, purification is a critical step to isolate research-grade this compound.

Chromatographic Purification Approaches

Chromatography is a cornerstone of purification in chemical and biological sciences.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a scaled-up version of analytical HPLC, allowing for the isolation of larger quantities of a specific compound. It has been successfully used to purify C3G from black rice extract, yielding a purity of 99.0%. advion.com

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the separation process. It is often used as a preliminary purification step.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption of the sample. It has been effectively used to separate and purify C3G from various sources, including blue honeysuckle fruits and mulberry fruits, with purities exceeding 98%. nih.govelsevierpure.comresearchgate.net A study on mulberry anthocyanins demonstrated the successful scale-up of HSCCC from semi-preparative to preparative scale. nih.gov

Coupled Chromatographic Techniques: Combining different chromatographic methods can enhance purification efficiency. For instance, coupling HPCCC with reversed-phase medium pressure liquid chromatography (RP-MPLC) has proven to be a rapid and efficient method for isolating C3G from black rice. researchgate.net

Application of Membrane-Based Separation Techniques

Membrane-based separation offers an alternative or complementary approach to chromatography for purification.

Ultrafiltration/Nanofiltration: These pressure-driven membrane processes separate molecules based on size. Ultrafiltration can be used to remove larger molecules like proteins and polysaccharides from the crude extract, while nanofiltration can concentrate smaller molecules like anthocyanins. While direct research on this compound is limited, studies on the filtration of cyanobacteria, which can produce pigments, indicate the potential of these techniques. mdpi.com Cake layer formation on the membrane surface during the filtration of cyanobacteria can protect the cells from damage. mdpi.com

Reversed Osmosis: This technique can be used to concentrate the anthocyanin extract by removing water and other small molecules.

The selection and optimization of these advanced analytical methodologies are paramount for obtaining high-purity this compound, which is essential for conducting accurate and reliable academic research into its properties and potential applications.

Methodologies for Removal of Interfering Co-Extractives and Impurities

The accurate analysis of this compound from crude extracts, whether from plant tissues or biological fluids like plasma and urine, is often hampered by the presence of interfering substances such as sugars, organic acids, proteins, lipids, and other polyphenols. nih.govresearchgate.net Effective sample preparation to remove these co-extractives is a critical first step. Solid-Phase Extraction (SPE) is a widely adopted and cost-effective technique for purifying and concentrating anthocyanins and their metabolites from such complex mixtures. nih.govresearchgate.net

The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions. Interfering compounds are then washed away, and the purified analyte is eluted with a different solvent. researchgate.net Several types of SPE cartridges are utilized for anthocyanin purification:

Reversed-Phase SPE (e.g., C18): C18 cartridges are commonly used to remove polar impurities like sugars and small acids. researchgate.net The non-polar C18 stationary phase retains the less polar anthocyanins while allowing highly polar compounds to pass through. However, some glucosylated anthocyanins may show low retention on C18 sorbents. nih.gov

Hydrophilic-Lipophilic Balance (HLB) SPE: These cartridges offer a balanced polarity and can retain a broader range of compounds, providing effective cleanup for various sample types. preprints.org

Ion-Exchange SPE: Mixed-mode cation-exchange (MCX) cartridges are particularly effective for anthocyanin purification. researchgate.netpreprints.org Anthocyanins exist as positively charged flavylium cations under acidic conditions, allowing them to bind strongly to the cation-exchange resin. This enables the efficient removal of neutral and acidic interferences, such as non-anthocyanin phenolics, leading to purities of up to 99%. preprints.org

A common SPE protocol involves conditioning the cartridge, loading the acidified sample extract, washing the cartridge with an aqueous solution to remove polar interferences and then with a less polar solvent like ethyl acetate (B1210297) to remove other polyphenols, and finally eluting the purified anthocyanins with an acidified organic solvent like methanol. nih.govpreprints.org Combining different SPE techniques, for instance, using an HLB cartridge followed by a cation-exchange cartridge, can result in exceptionally high-purity anthocyanin extracts. preprints.org For biological samples such as plasma, SPE is invaluable for removing matrix components like proteins and lipids and for pre-concentrating the analyte before analysis. nih.gov

State-of-the-Art Identification and Quantification Methods

Following purification, a suite of advanced analytical techniques is available for the precise identification and quantification of this compound.

Liquid chromatography coupled with tandem mass spectrometry has become the gold standard for analyzing anthocyanin metabolites due to its exceptional sensitivity, selectivity, and speed. agriculturejournals.cz Ultra-High-Performance Liquid Chromatography (UHPLC) systems, in particular, offer superior resolution and much faster analysis times compared to conventional HPLC. researchgate.net

Developing a reliable LC-MS/MS method for quantifying this compound in complex matrices like human plasma or urine is a meticulous process that requires thorough validation. nih.govmdpi.com Since commercial standards for anthocyanin glucuronides are often unavailable, their corresponding glucosides, such as Cyanidin-3-O-glucoside, are frequently used as substitutes for quantification. mdpi.com

A typical validation process assesses several key parameters to ensure the method is accurate, reproducible, and fit for purpose: nih.govnih.gov

Selectivity: The method must be able to distinguish the analyte from other components in the matrix. nih.gov

Linearity: The assay must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specific range. For instance, a validated method for Cyanidin-3-glucoside in human plasma showed linearity in the range of 0.20–200 ng/mL. nih.gov

Sensitivity: The Lower Limit of Detection (LOD) and Lower Limit of Quantification (LOQ) define the smallest amount of analyte that can be reliably detected and quantified. Methods have achieved LOQs as low as 3.00 ng/mL for Cyanidin-3-glucoside in rat plasma and 0.1 µg/mL using HPLC-UV. nih.govcreative-proteomics.com Ultra-sensitive LC-MS/MS platforms can push detection limits down to 0.1 ng/mL. creative-proteomics.com

Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as coefficient of variation, CV%), while accuracy measures the closeness of the measured value to the true value. Acceptable intra- and inter-day precision and accuracy are typically required to be within ±15%. nih.govnih.gov

Recovery: This parameter indicates the efficiency of the extraction process from the matrix. Recoveries for anthocyanins in plasma using SPE are often in the range of 80.0–110.4%. nih.gov

Stability: The stability of the analyte must be tested under various conditions (e.g., freeze-thaw cycles, short-term storage) to ensure that it does not degrade during sample preparation and analysis. nih.govnih.gov

Table 1: Summary of Validation Parameters for Anthocyanin Analysis using LC-MS/MS

Parameter Typical Value/Range Matrix Analyte Source(s)
Linearity Range 0.20–200 ng/mL Human Plasma/Urine Cyanidin-3-glucoside nih.gov
3.00–2700 ng/mL Rat Plasma Cyanidin-3-glucoside nih.gov
LOQ ~0.20 ng/mL Human Plasma Cyanidin-3-glucoside nih.gov
3.00 ng/mL Rat Plasma Cyanidin-3-glucoside nih.gov
Precision (CV%) ≤ 14.6% Human Plasma/Urine Cyanidin-3-glucoside nih.gov
< 14.5% Rat Plasma Cyanidin-3-glucoside nih.gov
Accuracy Within ±15% Human Plasma/Urine Cyanidin-3-glucoside nih.gov
-11.5% to 13.6% Rat Plasma Cyanidin-3-glucoside nih.gov
Recovery 80.0–110.4% Human Plasma/Urine Cyanidin-3-glucoside nih.gov
97.68% Potato Matrix Pelargonidin agriculturejournals.cz

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, a specific parent ion is selected and fragmented, and the resulting product ions create a characteristic pattern or "fingerprint." For this compound, identification relies on a specific fragmentation pathway.

The fragmentation of anthocyanins typically involves the cleavage of the glycosidic bond. nih.gov In positive ion mode, the MS/MS spectrum of this compound would show a parent ion corresponding to its molecular mass. This parent ion would then fragment to produce a major product ion at a mass-to-charge ratio (m/z) of 287. nih.govresearchgate.net This m/z 287 ion represents the cyanidin (B77932) aglycone (the core structure without the sugar moiety). researchgate.net

Crucially, this fragmentation is accompanied by a characteristic neutral loss of the glucuronide group (C₆H₈O₆), which has a mass of 176.0321 Da. nih.gov This specific neutral loss from the parent ion to the m/z 287 fragment is the key diagnostic feature for identifying a compound as a cyanidin glucuronide. By using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, the mass spectrometer can be set to specifically detect this transition, providing excellent selectivity and sensitivity for quantification. nih.gov For example, in the analysis of Cyanidin-3-O-glucoside, the transition of m/z 447.3 → 285.2 (using negative ion mode) was used for quantification. nih.gov A similar specific transition would be established for this compound.

While LC-MS is dominant, other spectroscopic methods play important roles.

UV-Visible (UV-Vis) Spectroscopy: Anthocyanins, including this compound, exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The maximum absorption wavelength (λmax) for cyanidin glycosides is typically around 510-530 nm. phcog.comnih.govresearchgate.net The exact λmax and the shape of the spectrum are highly dependent on pH. researchgate.netresearchgate.net While UV-Vis spectrophotometry can be used for the rapid quantification of total anthocyanin content, it lacks the specificity to distinguish between different anthocyanins. phcog.com However, when used as a detector for HPLC (HPLC-UV/PDA), it allows for the quantification of individual compounds like this compound after they have been separated on the chromatography column. creative-proteomics.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov While acquiring NMR spectra requires a larger amount of pure sample compared to MS, it provides definitive structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the A- and B-rings of the cyanidin core and the protons of the glucuronide moiety. researchgate.net The ¹³C NMR spectrum would confirm the carbon skeleton, including the critical signal for the carboxylic acid carbon of the glucuronic acid residue, which distinguishes it from a simple glucoside. doi.org The identification of Cyanidin-3-glucoside has been confirmed using both ¹H and ¹³C NMR. nih.gov

Electrochemical detection (ED) offers a highly sensitive alternative for the quantification of electroactive compounds. Anthocyanins are electroactive due to the phenolic hydroxyl groups on their A- and B-rings, which can be oxidized at an electrode surface, generating a measurable current. nih.gov The oxidation potential is related to the antioxidant power of the molecule. nih.gov

For Cyanidin-3-O-glucoside, three distinct oxidation processes have been reported, corresponding to electron loss from the catechol group on the B-ring, the resorcinol (B1680541) group on the A-ring, and the C-ring. nih.gov It is expected that this compound would exhibit similar redox behavior. When coupled with liquid chromatography (HPLC-ED), this technique can provide highly sensitive and selective quantification of this compound, rivaling the sensitivity of fluorescence or MS detectors for certain applications.

Metabolic Transformations and Pharmacokinetics in Preclinical Research Models

Absorption and Bioaccessibility Studies in In Vitro and Animal Models

The journey of dietary anthocyanins like Cyanidin-3-O-glucoside (C3G) from ingestion to systemic circulation is a complex process involving absorption across different parts of the gastrointestinal tract. Preclinical studies using in vitro cell models and animal models have been instrumental in elucidating these mechanisms.

Contrary to earlier beliefs that flavonoids are only absorbed in the small intestine, evidence suggests that anthocyanins like C3G can be absorbed early in the gastrointestinal tract. The stomach is considered a significant and primary site for the absorption of C3G. mdpi.comnih.gov Studies indicate that C3G can be rapidly absorbed from gastric epithelial cells within 15 minutes to 2 hours after intake. nih.gov

Following gastric absorption, the small intestine also plays a crucial role. While a considerable portion of C3G may be absorbed here, its bioavailability can be diminished by the intestinal environment. nih.gov In the large intestine, any remaining C3G and its metabolites can be released from the food matrix and further metabolized by the gut microbiota. mdpi.comnih.gov The rate of absorption is influenced by the specific chemical structure of the anthocyanin. researchgate.net For instance, in rat studies, the absorption of C3G was found to be as high as 22.4%. researchgate.net

The absorption of C3G is not a passive process but is facilitated by several active transport mechanisms. nih.gov In vitro studies using human intestinal Caco-2 cells, a model for the intestinal epithelium, have been pivotal in identifying these transporters.

Bilitranslocase: This anion translocator, expressed in the gastric epithelium, has been suggested as a potential transporter for anthocyanins in the stomach. nih.govnih.gov

Sodium-Glucose Transporter 1 (SGLT1): As C3G is a glycoside (containing a glucose moiety), its transport via glucose transporters has been a key area of investigation. SGLT1, an energy-dependent transporter on the apical membrane of intestinal cells, is involved in C3G absorption. nih.govnih.gov Studies using SGLT1 inhibitors like phloridzin significantly reduced C3G uptake in Caco-2 cells. nih.gov Furthermore, silencing the gene for SGLT1 in these cells also led to a significant decrease in C3G absorption and transport. nih.gov

Glucose Transporters (GLUTs): Facilitative glucose transporters are also implicated. GLUT2, which can be present on both apical and basolateral membranes, is involved in C3G transport. nih.gov The use of the GLUT2 inhibitor phloretin, and specific gene silencing, confirmed its role in C3G absorption in Caco-2 cells. nih.gov Additionally, GLUT1 and GLUT3 have been cited as potential active transport mechanisms for C3G absorption in gastric epithelial cells. nih.gov

Monocarboxylate Transporter 1 (MCT1): This transporter has also been identified as a mechanism for C3G uptake in gastric epithelial cells. nih.gov

Table 1: Membrane Transporters Involved in Cyanidin-3-O-glucoside (C3G) Absorption

TransporterLocation of ActionSupporting EvidenceReference
BilitranslocaseGastric EpitheliaSuggested as a mechanism for gastric absorption. nih.govnih.gov
Sodium-Glucose Transporter 1 (SGLT1)Small Intestine (Apical)Inhibition and gene silencing in Caco-2 cells reduced C3G uptake. nih.govnih.gov
Glucose Transporter 1 (GLUT1)Gastric EpitheliaIdentified as a potential active transport mechanism. nih.gov
Glucose Transporter 2 (GLUT2)Small Intestine (Apical/Basolateral)Inhibition and gene silencing in Caco-2 cells reduced C3G uptake. nih.gov
Glucose Transporter 3 (GLUT3)Gastric EpitheliaIdentified as a potential active transport mechanism. nih.gov
Monocarboxylate Transporter 1 (MCT1)Gastric EpitheliaIdentified as a potential active transport mechanism. nih.gov

The amount of intact C3G that is available for absorption is influenced by several environmental and dietary factors. mdpi.com

Food Matrix Effects: The components of the food in which C3G is consumed can significantly alter its bioaccessibility. Interactions with proteins, carbohydrates, and fibers can either protect the anthocyanin or trap it, reducing its availability for absorption. nih.govmdpi.com The processing of food also influences the content and release of anthocyanins from the matrix. researchgate.net

pH: The pH of the gastrointestinal tract is a critical factor. Anthocyanins like C3G are more stable in the acidic environment of the stomach (pH 1-3.5), which favors their absorption. mdpi.com However, in the more neutral pH of the small intestine, their stability decreases, which can lead to degradation. nih.govnih.gov Studies on Caco-2 cells have shown that a lower pH (e.g., 6.5 vs. 7.0) can significantly increase the uptake of C3G, possibly due to both increased stability and the involvement of pH-dependent proton co-transporters. mdpi.com

Ionic Strength: The ionic strength of the digestive fluids can affect the chemical structure and stability of anthocyanins, thereby influencing their bioaccessibility. mdpi.com

Biotransformation Pathways in Preclinical Systems

Once absorbed, C3G undergoes extensive metabolism, often referred to as first-pass metabolism, in the intestines and liver before entering systemic circulation. mdpi.comnih.gov This biotransformation involves two main phases of reactions.

Phase I Metabolism: The primary Phase I reaction for C3G involves the cleavage of its heterocyclic C-ring. mdpi.comnih.gov This degradation is largely carried out by the gut microbiota, particularly in the distal small intestine and colon, leading to the formation of various phenolic acids. mdpi.comnih.govnih.gov The C3G can be hydrolyzed to its aglycone, cyanidin (B77932), which is then rapidly degraded into these smaller phenolic compounds. mdpi.comnih.gov

Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.govyoutube.comyoutube.com For C3G and its derivatives, the key Phase II reactions are:

Glucuronidation: This is a major metabolic pathway where glucuronic acid is attached to the molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.comresearchgate.net This process results in the formation of various glucuronide conjugates, including the titular Cyanidin-3-O-glucuronide . researchgate.netnih.govnih.gov Both cyanidin itself and its phenolic acid metabolites like protocatechuic acid can undergo glucuronidation. nih.gov

Methylation: Methyl groups can be added to the hydroxyl groups on the B-ring of the cyanidin structure by catechol-O-methyltransferase (COMT) enzymes. mdpi.com This results in methylated derivatives such as peonidin-3-O-glucoside (3'-O-methylated C3G). mdpi.combohrium.com

Sulfation: The addition of a sulfate (B86663) group is another common conjugation reaction. nih.govresearchgate.net Phenolic acid metabolites, in particular, appear to favor sulfation over glucuronidation. researchgate.net

These metabolic reactions can occur in the enterocytes of the small intestine and subsequently in the liver after transport via the portal vein. nih.govnih.gov

A variety of metabolites of C3G have been identified and quantified in preclinical models. Following administration of C3G to rats, the parent compound along with numerous metabolites are detected in plasma, urine, bile, and various tissues. researchgate.netnih.gov

Primary Metabolites (Conjugates): These are the direct products of Phase II metabolism on the intact C3G structure.

Glucuronide Conjugates: this compound and other glucuronidated forms are readily detected. researchgate.netnih.gov

Methylated Derivatives: Peonidin-3-O-glucoside is a frequently identified methylated metabolite. bohrium.comnih.gov In some studies, both 3'- and 4'-O-methylated derivatives have been found. nih.gov

Combined Conjugates: Metabolites that have undergone both methylation and glucuronidation (e.g., peonidin (B1209262) glucuronide) have also been reported. researchgate.net

Secondary Metabolites (Degradation Products): These are primarily the result of Phase I C-ring cleavage followed by potential subsequent Phase II conjugation.

Phenolic Acids: Protocatechuic acid (PCA) is a major bioactive phenolic metabolite formed from the B-ring of C3G. mdpi.comnih.gov Other phenolic acids identified include vanillic acid and ferulic acid. mdpi.comnih.gov

Other Degradation Products: Phloroglucinaldehyde (PGA) is another key metabolite derived from the A-ring. mdpi.comresearchgate.net

Conjugated Phenolic Acids: These phenolic acids can themselves be conjugated, with studies showing the formation of protocatechuic acid glucuronides in microsomal models. nih.gov

Table 2: Key Metabolites of Cyanidin-3-O-glucoside (C3G) Identified in Preclinical Models

Metabolite ClassSpecific MetaboliteMetabolic PathwayReference
Primary Metabolites (Conjugates)This compoundPhase II (Glucuronidation) researchgate.netnih.gov
Peonidin-3-O-glucosidePhase II (Methylation) mdpi.combohrium.comnih.gov
Peonidin glucuronidePhase II (Methylation & Glucuronidation) researchgate.net
Secondary Metabolites (Degradation Products)Protocatechuic acid (PCA)Phase I (C-ring cleavage) mdpi.comnih.govresearchgate.net
Phloroglucinaldehyde (PGA)Phase I (C-ring cleavage) mdpi.comresearchgate.net
Vanillic acidPhase I / Microbial Metabolism mdpi.comnih.gov
Protocatechuic acid glucuronidePhase I followed by Phase II nih.gov

Contribution of Gut Microbiota to this compound Biotransformation and Degradation

The gut microbiota plays a crucial role in the biotransformation of cyanidin and its derivatives, including this compound. While this compound is primarily formed in the liver via phase II metabolism, it can be excreted into the intestine through bile, where it becomes a substrate for microbial enzymes. Gut bacteria possess a range of enzymes, such as β-glucuronidases, that can cleave the glucuronide moiety from the cyanidin aglycone. researchgate.net This deconjugation process releases the cyanidin aglycone, which can then undergo further degradation by the intestinal flora.

The microbial catabolism of the released cyanidin involves the cleavage of its heterocyclic C-ring. researchgate.net This breakdown leads to the formation of various smaller phenolic compounds. nih.gov In vitro studies using human fecal slurries have demonstrated that cyanidin-3-glucoside (a precursor to this compound) is rapidly and completely converted by intestinal bacteria. cambridge.org The primary degradation products identified include protocatechuic acid (PCA) and other phenolic acids. nih.govacs.org

Comparative studies in germ-free (GF) and human microbiota-associated (HMA) rats have provided direct evidence of the gut microbiota's contribution. After oral administration of cyanidin-3-glucoside, HMA rats excreted significantly higher amounts of degradation products like 3,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzaldehyde (B105460) compared to GF rats. cambridge.orgnih.gov This indicates that the microbiota is essential for the extensive breakdown of the cyanidin structure. The enzymatic action of intestinal bacteria, including species from the Bacteroides and Clostridium genera, facilitates the deglycosylation and subsequent degradation of cyanidin compounds. researchgate.netcambridge.org Therefore, the biotransformation of this compound in the gut is a critical step that influences the profile of metabolites that can be absorbed systemically or excreted.

Systemic Distribution and Excretion Profiles in Animal Models

Distribution Patterns of this compound and its Metabolites in Various Tissues and Biological Fluids

Following absorption and metabolism, this compound and other related metabolites are distributed throughout the body. Preclinical studies in rats have identified cyanidin-3-glucoside (C3G) and its metabolites in plasma, liver, and kidneys. nih.gov After oral administration of a C3G-rich extract, the parent glycosides and their glucuronide and sulfate conjugates were detected in both plasma and the kidneys. researchgate.net

TissueDetected CompoundsKey FindingsReference
PlasmaCyanidin-3-O-glucoside, Methylated C3G, Cyanidin glucuronides, Cyanidin sulfates, Protocatechuic acidMetabolites appear rapidly after administration. Protocatechuic acid concentration can be significantly higher than the parent compound. nih.govresearchgate.net
LiverCyanidin-3-O-glucoside, Methylated C3GA primary site for the metabolism of C3G, including methylation and glucuronidation. nih.govresearchgate.net
KidneysCyanidin-3-O-glucoside, Methylated C3GShowed the highest accumulation of C3G and its metabolites, suggesting a key role in excretion. nih.govresearchgate.netresearchgate.net
BrainCyanidin-3-O-glucoside, Methylated C3GDemonstrates that cyanidin compounds can cross the blood-brain barrier, although in lower concentrations than in other tissues. researchgate.net
Gastrointestinal TractUnchanged Cyanidin glycosides, Cyanidin (aglycone)High concentrations of unchanged compounds are found, which are then metabolized by colonic microflora. researchgate.net

Analysis of Excretion Routes and Recovery Rates (e.g., Urinary, Fecal, Respiratory)

The excretion of this compound and its related metabolites occurs through multiple routes, primarily via urine and feces. Respiratory excretion of carbon from the breakdown of these compounds has also been measured in tracer studies. researchgate.net

Studies comparing germ-free (GF) and human microbiota-associated (HMA) rats have highlighted the importance of the gut microbiota in the excretion profile. The total recovery of a dose of cyanidin-3-glucoside within 48 hours was higher in HMA rats (3.7%) compared to GF rats (1.7%). cambridge.orgnih.gov This difference is largely attributed to the extensive microbial metabolism in the gut, leading to a greater variety and quantity of excreted metabolites. cambridge.org

The primary route of excretion is fecal. cambridge.org In HMA rats, the majority of the excreted compounds were found in the feces, with a threefold higher percentage of unconjugated products and a twofold higher percentage of conjugated products compared to GF rats. nih.gov This underscores the role of the gut microbiota in first deconjugating glucuronides and then metabolizing the aglycone into various phenolic acids that are subsequently excreted. cambridge.org

Urinary excretion accounts for a smaller proportion of the total elimination. cambridge.org Interestingly, the presence of a gut microbiota was found to decrease the percentage of conjugated products in the urine of HMA rats compared to GF rats. cambridge.orgnih.gov A human study using 13C-labeled cyanidin-3-glucoside determined a relative bioavailability of approximately 12.4%, with 5.4% of the label excreted in urine and 6.9% in breath (as 13CO2). researchgate.net This indicates that a significant portion of the cyanidin structure is broken down systemically and exhaled. The highest rates of elimination were observed within the first hour for urine and at 6 hours for breath, while fecal elimination peaked between 6 and 24 hours post-ingestion. researchgate.net

Excretion RouteAnimal ModelKey FindingsReference
FecalHuman Microbiota-Associated (HMA) RatsPrimary route of excretion. HMA rats excrete higher amounts of both unconjugated and conjugated metabolites compared to germ-free rats. cambridge.orgnih.gov
UrinaryRats and HumansA secondary route of excretion. The presence of gut microbiota decreases the proportion of conjugated metabolites in urine. In humans, accounts for about 5.4% of an administered dose. cambridge.orgresearchgate.net
RespiratoryHumans (13C-tracer study)Excretion of 13CO2 demonstrates extensive systemic degradation of the compound. Accounts for about 6.9% of an administered dose. researchgate.net

Investigating Cellular and Molecular Mechanisms of Action in Vitro and in Vivo Research Models

Modulation of Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Cyanidin-3-O-glucuronide has demonstrated a remarkable capacity to modulate these pathways through a multi-pronged approach.

Activation of Endogenous Antioxidant Defense Systems

Beyond its direct scavenging effects, this compound plays a pivotal role in bolstering the cell's own antioxidant machinery. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. mdpi.comnih.gov

Activation of the Nrf2 pathway by C3G has been observed in various cell types, including intestinal epithelial cells, endothelial cells, and hippocampal neuronal cells. mdpi.comnih.govconsensus.appnih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of a suite of protective enzymes. nih.gov These include:

Heme Oxygenase-1 (HO-1): Studies have shown that C3G induces the expression of HO-1, a potent antioxidant and anti-inflammatory enzyme. mdpi.comresearchgate.netnih.gov This induction is often mediated by the Nrf2 pathway. researchgate.net

Superoxide (B77818) Dismutase (SOD) and Catalase: Research indicates that C3G can increase the gene expression and activity of SOD and Catalase, enzymes that are critical for detoxifying superoxide radicals and hydrogen peroxide, respectively. nih.govnih.gov

Glutathione (B108866) S-transferase (GST) and Glutathione Peroxidase (GPx): C3G has been shown to upregulate the gene expression of GSTs and GPx, which are involved in the detoxification of harmful compounds and the reduction of hydroperoxides. nih.govnih.govresearchgate.net

This upregulation of endogenous antioxidant enzymes provides a more sustained and potent defense against oxidative stress compared to direct scavenging alone.

Research FindingModel SystemKey Outcomes
C3G activates the Nrf2/ARE pathway. nih.govHuman Umbilical Vein Endothelial Cells (HUVECs)Increased Nrf2 nuclear translocation and subsequent expression of antioxidant enzymes.
C3G protects against glutamate-induced oxidative stress via Nrf2 activation. nih.govHT22 mouse hippocampal neuronal cellsUpregulation of SOD, Catalase, and GPx gene expression.
C3G ameliorates oxidative stress in pancreatic islets. nih.govNIT-1 islet cell line and db/db miceReversal of impaired SOD and Catalase activities.
C3G induces HO-1 expression. nih.govCultured human endothelial cellsDose-dependent increase in HO-1 induction.
C3G increases hepatic glutathione synthesis. nih.govHuman HepG2 cells and diabetic db/db miceUpregulation of glutamate-cysteine ligase (GCL) expression.

Impact on Cellular Redox Homeostasis and Mitochondrial Function

The combined effects of direct ROS scavenging and the upregulation of antioxidant enzymes by this compound contribute significantly to the maintenance of cellular redox homeostasis. This delicate balance is crucial for normal cellular function.

Regulation of Inflammatory Signaling Cascades

Chronic inflammation is another key driver of many pathological conditions. This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to various stimuli, including inflammatory cytokines and pathogens, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of numerous pro-inflammatory genes.

Multiple studies have demonstrated that C3G can effectively inhibit the activation of the NF-κB pathway. consensus.appnih.govnih.govresearchgate.net This inhibition has been observed in various models, including intestinal epithelial cells exposed to TNF-α and in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. consensus.appnih.govnih.gov The mechanism of inhibition often involves preventing the phosphorylation and degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking NF-κB activation, this compound can effectively dampen the inflammatory cascade at a critical control point.

Modulation of Pro-inflammatory Cytokine and Chemokine Expression

A direct consequence of NF-κB inhibition is the reduced expression of pro-inflammatory cytokines and chemokines. Research has consistently shown that C3G can significantly decrease the production of key inflammatory mediators, including:

Tumor Necrosis Factor-alpha (TNF-α): C3G has been shown to suppress TNF-α-induced cellular responses and reduce TNF-α production in various inflammatory models. nih.govnih.gov

Interleukins (ILs): Studies have reported that C3G can inhibit the production of several pro-inflammatory interleukins, such as IL-1β and IL-6. nih.gov

This modulation of cytokine and chemokine expression helps to quell the inflammatory response and prevent the tissue damage associated with chronic inflammation.

Research FindingModel SystemKey Outcomes
C3G inhibits NF-κB signaling. consensus.appnih.govIntestinal epithelial cells exposed to TNF-αReduced NF-κB p65 nuclear translocation.
C3G suppresses LPS-induced NF-κB activation. nih.govHuman umbilical vein endothelial cells (HUVECs) and mouse lung tissueBlocked phosphorylation of IκB-α and NF-κB/p65.
C3G attenuates TNF-α-induced cell proliferation. nih.govMouse vascular smooth muscle cellsInhibition of STAT3 activation, a downstream target of TNF-α signaling.
C3G reduces the production of pro-inflammatory cytokines. nih.govHUVECs and bronchoalveolar lavage fluid from miceSignificant inhibition of TNF-α, IL-6, and IL-1β production.

Effects on Cyclooxygenase (COX) Enzyme Activity

This compound, a metabolite of cyanidin-3-O-glucoside (C3G), has been implicated in the modulation of key inflammatory enzymes, including cyclooxygenase (COX). Research on the parent compound, C3G, provides significant insights into these mechanisms. In human intestinal HT-29 cells stimulated with a cocktail of cytokines to mimic an inflammatory state, C3G was shown to reduce the expression of COX-2. plos.org This effect contributes to a decrease in the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator synthesized by COX-2. plos.org

Further detailed mechanistic studies in mouse epidermal JB6 P+ cells revealed that C3G suppresses the expression of COX-2 induced by the carcinogen benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE). nih.gov The inhibitory action of C3G was found to be mediated through the direct inhibition of Fyn kinase activity, a non-receptor tyrosine kinase. nih.gov By inhibiting Fyn, C3G effectively blocks the downstream activation of signaling pathways, including those involving mitogen-activated protein kinases (MAPKs), activator protein-1 (AP-1), and nuclear factor-κB (NF-κB), all of which are crucial for the transcriptional activation of the COX-2 gene. nih.gov These findings suggest that the anti-inflammatory effects of this compound may be, in part, attributable to the suppression of COX-2 expression by targeting upstream signaling kinases. nih.gov

Downregulation of Interferon-Mediated Inflammatory Responses

The immunomodulatory properties of this compound's parent compound, C3G, extend to the regulation of interferon-mediated inflammatory pathways. Studies have demonstrated that C3G can downregulate both Interferon I and II pathways, thereby inhibiting the inflammatory cascades they trigger. nih.govnih.gov This is a significant aspect of its anti-inflammatory profile, as interferons are potent cytokines that orchestrate a wide range of inflammatory responses.

In the context of inflammatory bowel disease (IBD), where interferon-γ (IFN-γ) is a key pro-inflammatory cytokine, C3G has been shown to reduce its levels in patients with ulcerative colitis and Crohn's disease. nih.gov In cellular models, the anti-inflammatory effects of C3G in cytokine-stimulated human intestinal cells were linked to the suppression of the JAK-STAT signaling pathway, a primary pathway activated by interferons. plos.org Specifically, C3G was found to significantly reduce the levels of activated STAT1 in the cell nucleus, a critical step in the interferon signaling cascade. plos.org This suggests a mechanism whereby C3G, and by extension its metabolite this compound, can mitigate inflammation by interfering with the signaling of pro-inflammatory cytokines like interferons.

Influence on Cellular Proliferation and Apoptosis in Disease Models

Effects on Cancer Cell Line Proliferation and Viability (in vitro models)

The impact of this compound's precursor, C3G, on the proliferation and viability of cancer cells has been investigated across various in vitro models, revealing both potent inhibitory effects and context-dependent responses. In breast cancer research, C3G demonstrated dose-dependent cytotoxic effects on the MCF-7 cell line. nih.gov Similarly, another study reported that C3G inhibited the proliferation of several cancer cell lines, including human hepatocellular carcinoma (HepG2 and HuH-7) and colorectal adenocarcinoma (Caco-2) cells. researchgate.net

However, the anti-proliferative effects are not universal across all cancer cell types. For instance, one study observed that C3G treatment did not suppress the growth of the MDA-MB-231 breast cancer cell line. nih.gov This highlights the differential sensitivity of cancer cells to this compound. In studies on leukemia, C3G was found to induce apoptosis in both Jurkat and HL-60 cell lines. nih.gov The collective evidence from these in vitro studies indicates that C3G possesses significant anti-proliferative and cytotoxic capabilities against a range of cancer cell lines, although the efficacy can vary depending on the specific cell type and its molecular characteristics.

Table 1: Effects of Cyanidin-3-O-glucoside (C3G) on the Proliferation and Viability of Various Cell Lines

Cell Line Cancer Type Effect Reference
MCF-7 Breast Cancer Dose-dependent cytotoxic effects nih.gov
HepG2 Hepatocellular Carcinoma Inhibited proliferation researchgate.net
HuH-7 Hepatocellular Carcinoma Inhibited proliferation researchgate.net
Caco-2 Colorectal Adenocarcinoma Inhibited proliferation researchgate.net
MDA-MB-231 Breast Cancer No suppression of cell growth nih.gov
Jurkat Leukemia Induced apoptosis nih.gov
HL-60 Leukemia Induced apoptosis nih.gov
HUVEC Normal Endothelial Cells No effect on proliferation researchgate.net

Induction of Apoptosis via Specific Mechanisms (e.g., Caspase Activation, Poly (ADP-ribose) Polymerase (PARP) Cleavage, p53 and Bax Protein Modulation)

The anti-cancer activity of C3G is strongly linked to its ability to induce programmed cell death, or apoptosis, through the modulation of key regulatory proteins. Research has elucidated several specific molecular pathways activated by C3G to trigger apoptosis in cancer cells.

A central mechanism involves the modulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins. In MCF-7 breast cancer cells, treatment with C3G led to an increased expression of the pro-apoptotic genes p53 and Bax, while simultaneously decreasing the expression of the anti-apoptotic gene Bcl2. nih.gov This shift in the Bax/Bcl2 ratio is a critical event that favors the initiation of apoptosis. The tumor suppressor p53 plays a pivotal role in this process, as its activation can directly lead to the upregulation of Bax. nih.gov

The execution phase of apoptosis is carried out by a family of proteases known as caspases. Studies have shown that C3G treatment results in the activation of caspase-3, a key executioner caspase. nih.gov The activation of caspase-3 is often dependent on the upstream pro-apoptotic signals, including the p53-Bax axis. nih.gov The induction of apoptosis by C3G has been observed to be both caspase-dependent and caspase-independent, suggesting multiple pathways of action. nih.gov In hepatocarcinoma cells, C3G was also shown to increase the expression of p53, contributing to its anti-cancer effects through the induction of apoptosis and cellular senescence. mdpi.com

Differential Responses in Transformed Versus Non-Transformed Cell Lines

A critical question in the development of anti-cancer agents is their selectivity for cancer cells over normal, non-transformed cells. Studies on C3G have yielded mixed results in this regard, suggesting that its selectivity may be cell-type specific.

One study investigated the effects of C3G on the proliferation of four different cancer cell lines (MCF-7, HuH-7, HepG2, and Caco-2) and one non-transformed cell line, human umbilical vein endothelial cells (HUVEC). researchgate.net The results showed that while C3G inhibited the proliferation of all four cancer cell lines, it had no effect on the proliferation of the normal HUVEC line, indicating a degree of selectivity for transformed cells in this context. researchgate.net

In contrast, another study that tested C3G on Jurkat and HL-60 leukemia cell lines alongside normal human T lymphocytes found that the compound induced apoptosis in all three cell systems. nih.gov This finding suggests a lack of selectivity towards leukemia cells over normal lymphocytes, as both were susceptible to C3G-induced apoptosis. nih.gov These differential findings underscore the complexity of C3G's biological activities and indicate that its effects on cell viability are highly dependent on the cellular context and the specific cell lineage.

Modulation of Enzymatic Activities

Beyond its effects on inflammatory enzymes like COX, this compound's parent compound, C3G, has been shown to modulate a diverse range of other enzymes involved in various physiological and pathological processes. This broad enzymatic modulation contributes to its wide-ranging biological effects, including neuroprotective, anti-diabetic, and antioxidant activities.

One area of significant activity is the regulation of enzymes involved in neurotransmission and neurodegeneration. C3G has been identified as an inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. researchgate.net It also inhibits tyrosinase and fatty acid amide hydrolase (FAAH). researchgate.net However, it was found to be inactive against acetylcholinesterase (AChE). researchgate.net

In the context of metabolic regulation, C3G has demonstrated inhibitory effects on enzymes related to type-2 diabetes. It can inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose, and dipeptidyl peptidase-4 (DPP-4), a target for diabetes therapy that is involved in glucose homeostasis. researchgate.net

Furthermore, C3G modulates the expression and activity of a suite of cytoprotective and antioxidant enzymes. It has been shown to activate the Nrf2 pathway, a major regulator of cellular antioxidant responses. nih.govnih.gov This activation leads to the increased expression of enzymes such as NAD(P)H:quinone reductase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide dismutase, catalase, and glutathione S-transferase. nih.govnih.gov Its antioxidant activity is also demonstrated by its ability to act as a superoxide radical scavenger in the xanthine/xanthine oxidase system. researchgate.net

Table 2: Modulation of Various Enzymatic Activities by Cyanidin-3-O-glucoside (C3G)

Enzyme/Enzyme System Biological Function Effect of C3G Reference
Monoamine Oxidase A (MAO-A) Neurotransmitter degradation Inhibition (IC50 = 7.6 μM) researchgate.net
Tyrosinase (TYR) Melanin (B1238610) synthesis Inhibition (IC50 = 18.1 μM) researchgate.net
Fatty Acid Amide Hydrolase (FAAH) Endocannabinoid degradation Inhibition (IC50 = 152.1 μM) researchgate.net
α-Glucosidase (α-GLU) Carbohydrate digestion Inhibition (IC50 = 479.8 μM) researchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Glucose homeostasis Inhibition (IC50 = 125.1 μM) researchgate.net
Acetylcholinesterase (AChE) Neurotransmitter degradation No inhibition researchgate.net
Xanthine/Xanthine Oxidase Superoxide radical generation Scavenges superoxide radicals researchgate.net

Inhibition of Digestive Enzymes (e.g., α-glucosidase, α-amylase)

This compound's parent compound, C3G, and other related cyanidin (B77932) glycosides have been the subject of research regarding their potential to inhibit key digestive enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. This inhibitory action is a therapeutic target for managing postprandial hyperglycemia. nih.gov

Studies have demonstrated that cyanidin and its various glycosides are effective inhibitors of intestinal α-glucosidase and pancreatic α-amylase. nih.gov The structure of the sugar moiety attached to the cyanidin backbone plays a crucial role in the inhibitory potency. For instance, cyanidin-3-glucoside and cyanidin-3-galactoside (B13802184) have been identified as potent inhibitors of intestinal sucrase and pancreatic α-amylase. nih.gov The presence of a glucose molecule at the 3-O-position appears to be important for strong inhibition of pancreatic α-amylase. nih.govnih.gov Conversely, the addition of a bulky glucose moiety at the 5-O-position has been shown to dramatically decrease the inhibitory potency against both pancreatic α-amylase and intestinal sucrase. nih.gov

While direct studies on the inhibitory capacity of this compound are limited, research on related compounds provides valuable insights. For example, cyanidin-3-rutinoside, which has a disaccharide at the 3-O-position, is a potent inhibitor of pancreatic α-amylase. nih.gov This suggests that the nature of the sugar-like moiety at this position is a key determinant of activity. Kinetic studies have shown that the inhibition by these compounds can be non-competitive or of a mixed type. nih.gov

CompoundEnzymeIC50 ValueReference
Cyanidin-3-glucosidePancreatic α-amylase0.30 ± 0.01 mM nih.gov
Cyanidin-3-galactosideIntestinal sucrase0.50 ± 0.05 mM nih.gov
Cyanidin-3-rutinosidePancreatic α-amylase24.4 ± 0.1 μM nih.gov
Cyanidin-3-glucosideα-glucosidase479.8 μM researchgate.net

Effects on Enzymes Involved in Extracellular Matrix Remodeling (e.g., Collagenase, Elastase)

The influence of this compound on enzymes that remodel the extracellular matrix, such as collagenase and elastase, is an area of growing interest, particularly in the context of skin aging and tissue repair. While direct evidence for the glucuronide form is still emerging, studies on its parent compound, C3G, and other anthocyanins provide preliminary data.

In a study investigating the effects of cyanidin-3-O-beta-glucopyranoside on hepatic stellate cells, which are key to liver fibrosis, the compound was found to reduce the synthesis of type I collagen induced by a pro-oxidant agent. nih.gov This suggests an indirect influence on the extracellular matrix by modulating collagen production.

Furthermore, a molecular docking study screened various phytochemicals for their inhibitory potential against several enzymes, including collagenase. In this in silico analysis, cyanidin-3-o-glucoside demonstrated one of the lowest docking scores against collagenase, indicating a potential inhibitory interaction. researchgate.net However, in vitro and in vivo studies are needed to confirm these computational predictions and to specifically assess the activity of the glucuronidated form.

Interactions with Tyrosinase Activity and Melanin Biosynthesis Pathways

Tyrosinase is the key enzyme responsible for melanin production, and its inhibition is a strategy for addressing hyperpigmentation. nih.gov The interaction of this compound and its parent compound, C3G, with tyrosinase and melanin biosynthesis has been explored in several studies, yielding varied results.

In one study, C3G was found to inhibit tyrosinase with an IC50 value of 18.1 μM. researchgate.net However, another in vitro investigation using mushroom and murine tyrosinases found that C3G did not cause significant inhibition. researchgate.net Computational simulations in the same study suggested that while C3G could interact with the catalytic pocket of tyrosinase, other flavonoids like catechin (B1668976) were predicted to be more effective inhibitors. nih.govresearchgate.net

In cellular models, the effects are more pronounced. In a study on human melanoma cells, treatment with cyanidin-3-O-beta-glucopyranoside led to an up-regulation of tyrosinase expression and activity, which in turn enhanced melanin synthesis as part of a differentiation process. nih.gov This suggests that the effect of these compounds on melanogenesis may be context-dependent, potentially promoting differentiation in cancer cells rather than simply inhibiting the enzyme.

CompoundAssayResultReference
Cyanidin-3-O-glucosideTyrosinase InhibitionIC50 = 18.1 μM researchgate.net
Cyanidin-3-O-glucosideMurine Tyrosinase ActivityNo significant inhibition researchgate.net
Cyanidin-3-O-beta-glucopyranosideHuman Melanoma CellsUpregulated tyrosinase expression and activity nih.gov

Impact on Gastrointestinal Homeostasis and Epithelial Barrier Function

Mechanisms of Intestinal Wall Repair and Cytoprotection

This compound, as a metabolite of C3G, is implicated in the maintenance of gastrointestinal health. The parent compound, C3G, has demonstrated significant protective effects on the intestinal epithelial barrier. nih.gov In vitro studies using Caco-2 intestinal cells have shown that C3G can protect against damage induced by inflammatory stimuli and lipotoxicity. researchgate.netcurtin.edu.au

One of the key mechanisms behind this cytoprotective effect is the modulation of critical signaling pathways. C3G has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation. nih.govnih.gov By preventing the activation of NF-κB, C3G can reduce the production of pro-inflammatory cytokines. nih.gov

Simultaneously, C3G can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By upregulating Nrf2, C3G enhances the cellular defense against oxidative stress, which is a major contributor to intestinal barrier dysfunction. curtin.edu.au These anti-inflammatory and antioxidant properties contribute to the repair and maintenance of the intestinal wall's integrity. nih.gov

Regulation of Gut Microbiota Composition and Functional Metabolites

The interaction between anthocyanins like C3G and the gut microbiota is bidirectional and has profound effects on gastrointestinal homeostasis. C3G and its metabolites, including this compound, can modulate the composition of the gut microbiota, acting as prebiotics. nih.gov

Studies in mice have shown that supplementation with C3G can lead to significant changes in the gut microbial community. For instance, in mice fed a high-fat, high-sucrose diet, C3G increased the ratio of Bacteroidetes to Firmicutes, a change that is generally associated with a leaner phenotype. nih.gov It also specifically increased the abundance of the Muribaculaceae family of bacteria. nih.gov In models of aging, C3G administration increased the relative abundance of beneficial bacteria such as Faecalibaculum and Bifidobacterium. sciopen.com

In addition to altering the composition of the microbiota, C3G also influences their metabolic output. In a mouse model of polystyrene-induced colonic inflammation, C3G intervention led to the upregulation of metabolites associated with tryptophan and bile acid metabolism, such as indole-3-lactic acid and chenodeoxycholate. nih.gov These metabolites are known to have anti-inflammatory and barrier-protective functions in the gut.

Attenuation of Dysbiosis in Experimental Models of Intestinal Dysfunction

Dysbiosis, an imbalance in the gut microbial community, is associated with various diseases. C3G has shown the potential to correct such imbalances in several experimental models.

In a mouse model of high-fat, high-sucrose diet-induced insulin (B600854) resistance, C3G supplementation was able to partially reverse the gut dysbiosis caused by the diet. nih.gov It counteracted the diet-induced upregulation of bacterial genes involved in inflammation and downregulation of genes related to metabolism. nih.gov

Similarly, in a model of alcoholic liver injury in mice, which is known to be associated with significant gut dysbiosis, C3G treatment improved the intestinal microbial imbalance. It decreased the relative abundances of several genera that were increased by alcohol consumption, including Bacteroides, Blautia, Collinsella, and Escherichia-Shigella. mdpi.com At the same time, it increased the abundance of Norank_f_Muribaculaceae. mdpi.com These findings suggest that by modulating the gut microbiota, C3G and its metabolites like this compound can help to restore intestinal homeostasis in the face of pathological challenges. rsc.org

Experimental ModelEffect of C3G on Gut MicrobiotaReference
High-Fat, High-Sucrose Diet (Mice)Increased Bacteroidetes/Firmicutes ratio; Increased abundance of Muribaculaceae nih.gov
Naturally Aging (Mice)Increased abundance of Faecalibaculum and Bifidobacterium; Decreased abundance of Enterorhabdus sciopen.com
Alcohol-Induced Liver Injury (Mice)Decreased abundance of Bacteroides, Blautia, Collinsella, Escherichia-Shigella mdpi.com
Polystyrene-Induced Colitis (Mice)Upregulation of tryptophan and bile acid metabolism nih.gov

Enzymatic and Chemical Modification Research on Cyanidin 3 O Glucuronide

Strategies for Enhanced Stability and Bioactivity Through Derivatization

A primary strategy to improve the properties of anthocyanins like cyanidin-3-O-glucuronide is through enzymatic acylation. This process involves attaching acyl groups, typically from fatty acids, to the sugar moiety (glucuronide) of the anthocyanin. This modification increases the molecule's lipophilicity, or its ability to dissolve in fats and oils, thereby expanding its applicability in lipid-based systems.

Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (Novozym 435), are widely used to catalyze this esterification reaction. researchgate.netnih.gov The process is favored for its regioselectivity, meaning the enzyme specifically targets a certain position on the molecule, often the primary hydroxyl group of the sugar, leading to a more uniform product. researchgate.net The reaction involves the transesterification of cyanidin-3-O-glucoside with fatty acid esters. nih.gov Studies have successfully demonstrated the acylation of the closely related cyanidin-3-O-glucoside (C3G) with various fatty acids, including octanoic acid, lauric acid, and myristic acid, to produce novel lipophilic derivatives. nih.govsemanticscholar.org Research on C3G has shown that acylation can lead to conversion yields ranging from 22% to over 60%, depending on the specific fatty acid and reaction conditions used. mdpi.comnih.gov For instance, using methyl n-octanoate as an acyl donor for C3G resulted in a 60.04% acylation rate. mdpi.com This lipophilization is a promising method to reduce the chemical instability of the parent anthocyanin. nih.gov

The choice of fatty acid is crucial, as the chain length influences the properties of the resulting conjugate. For example, in a study on C3G, the octanoyl derivative showed the highest thermostability and photostability among the esters produced. nih.gov This suggests that a similar approach for this compound could yield derivatives with significantly improved stability.

Following the synthesis of these novel lipophilic conjugates, their structural confirmation is essential. A combination of advanced analytical techniques is employed for this characterization.

High-Performance Liquid Chromatography (HPLC) is used to purify the acylated products and assess the conversion yield of the reaction. semanticscholar.orgmdpi.com The new, more lipophilic compounds will have different retention times compared to the original anthocyanin.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides critical information on the molecular weight of the new conjugate, confirming the successful addition of the fatty acid chain. semanticscholar.orgresearchgate.net Further fragmentation analysis (MS/MS) can help pinpoint the exact location of the acylation on the glucuronide moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise chemical structure of the synthesized derivative. It provides detailed information about the arrangement of atoms and confirms the site of esterification. researchgate.netsemanticscholar.org

Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to detect changes in functional groups, such as the appearance of a new ester bond, further confirming the success of the acylation reaction. semanticscholar.orgmdpi.com The resulting lipophilic conjugates exhibit altered physicochemical properties. A key parameter is the octanol-water partition coefficient (log P), which quantifies lipophilicity. For example, a C3G-octanoate conjugate was found to have a log P of 1.37, a significant increase from the -1.59 of its precursor, confirming its enhanced lipophilic character. nih.gov

Table 1: Physicochemical Characterization of a Synthesized Cyanidin-3-O-glucoside-Octanoate Conjugate

ParameterMethodResultReference
Acylation RateHPLC60.04% ± 1.24% mdpi.com
Lipophilicity (log P)Octanol-Water Partition1.37 nih.gov
Precursor Lipophilicity (log P)Octanol-Water Partition-1.59 nih.gov

Investigation of Stability in Simulated Biological and Food Systems

The stability of this compound is highly dependent on environmental factors. Kinetic studies, which measure the rate of degradation over time, are crucial for understanding its viability in various applications.

pH: Anthocyanins are most stable in acidic conditions (pH < 3) where the colored flavylium (B80283) cation form predominates. nih.govmdpi.com As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to colorless or less stable forms, leading to rapid degradation. nih.govresearchgate.net For instance, after an 8-hour incubation at 25°C and pH 2.0, 99% of cyanidin-3-O-glucoside (a close analogue) remained, while its stability significantly decreased at higher pH values. researchgate.net

Temperature: Elevated temperatures accelerate the degradation of anthocyanins. mdpi.comresearchgate.net The degradation typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of the anthocyanin. Thermal degradation can involve the hydrolysis of the glycosidic bond or the opening of the pyran ring. mdpi.comsci-hub.se Studies on C3G show a dramatic increase in degradation at temperatures of 60°C and 80°C. researchgate.netnih.gov Acylated derivatives, however, have demonstrated significantly improved thermostability compared to their non-acylated precursors. nih.govnih.gov

Light and Oxygen: Exposure to light and oxygen also promotes the degradation of anthocyanins. nih.gov Photodegradation can lead to the fading of color. The presence of oxygen can lead to oxidative degradation. nih.gov Acylated derivatives of C3G have shown enhanced photostability. nih.govmdpi.com

Metal Ions: The presence of certain metal ions can either stabilize or destabilize anthocyanins through the formation of complexes. This interaction can also lead to changes in color.

Other Compounds: The presence of other compounds, such as ascorbic acid and sulfites, can accelerate the degradation of anthocyanins. nih.gov Conversely, copigmentation with other phenolic compounds, like ferulic acid, can enhance stability. digitellinc.com

Table 2: Half-Life (t₁/₂) of Cyanidin-3-O-glucoside (C3G) Under Different Conditions

ConditionTemperatureResulting Half-Life (t₁/₂)ObservationReference
pH 3.0Not SpecifiedSignificantly longer vs. pH 7.0Higher stability in acidic conditions nih.gov
pH 7.0Not SpecifiedSignificantly shorter vs. pH 3.0Lower stability in neutral conditions nih.gov
Hot Air Drying75°CLower t₁/₂ vs. vacuum dryingOxygen accelerates degradation nih.gov
Vacuum Drying75°CHigher t₁/₂ vs. hot air dryingLack of oxygen improves stability nih.gov
With Ascorbic Acid (5 mM)37°CDecreased by ~93%Ascorbic acid accelerates degradation nih.gov

The stability of this compound is intrinsically linked to its molecular structure. The degradation process involves several chemical pathways. A primary degradation route is the hydrolysis of the glycosidic bond connecting the cyanidin (B77932) aglycone to the glucuronic acid sugar. sci-hub.se This releases the less stable aglycone.

Another major pathway involves the nucleophilic attack of water on the flavylium cation, particularly at neutral or alkaline pH. mdpi.comresearchgate.net This leads to the formation of a colorless carbinol pseudobase, which can then undergo ring-opening to form a chalcone (B49325). mdpi.com This chalcone is often yellow and can further degrade into smaller phenolic acids and aldehydes. nih.gov

The structure-activity relationship dictates that modifications to the core structure can significantly alter these degradation pathways.

Glycosylation: The presence of the glucuronide moiety at the 3-position enhances stability compared to the cyanidin aglycone, particularly in acidic conditions. researchgate.netresearchgate.net The sugar group provides steric hindrance, protecting the unstable flavylium core from nucleophilic attack.

Acylation: As discussed previously, the addition of acyl groups (like fatty acids) to the sugar moiety further enhances stability. nih.gov This is attributed to several factors. The bulky acyl group can provide additional steric protection. Furthermore, in aqueous solutions, the lipophilic tails of acylated anthocyanins can form micelle-like aggregates, shielding the chromophore from degradation. nih.gov Studies comparing different acyl groups have found that aromatic acyl groups, such as feruloyl groups, can offer even greater stability enhancement than some aliphatic fatty acids due to potential intramolecular copigmentation. bohrium.com

The specific arrangement of hydroxyl groups on the B-ring also influences stability and antioxidant potential, with the catechol group (3',4'-dihydroxyl) of cyanidin being a key site for activity and interaction. nih.gov Understanding these structure-stability relationships is paramount for designing targeted modifications to produce highly stable and bioactive this compound derivatives for broader applications.

Plant Sources, Distribution, and Agricultural Research Perspectives

Identification and Quantification of Cyanidin-3-O-glucuronide in Diverse Botanical Sources

This compound has been identified in a variety of plant species, primarily in their fruits and leaves. The identification and quantification of this compound are typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including methods like HPLC-ESI-HRMS (High-Resolution Mass Spectrometry) and UPLC/ESI/Q-TOF-MS (Ultra-Performance Liquid Chromatography/Electrospray Ionization/Quadrupole Time-of-Flight Mass Spectrometry). researchgate.netnih.govresearchgate.net

The presence of this compound has been confirmed in several berry species. For instance, it is found in blueberries (Vaccinium corymbosum), not only in the fruit but also in the leaves. unibz.itnih.govnih.govresearchgate.net Research has shown its presence in the methanolic extracts of blueberry leaves, where it contributes to the red coloration of the foliage. nih.govscribd.commdpi.com Blackberries are another significant source of this compound. gla.ac.uk

Beyond common edible berries, this anthocyanin has also been detected in more unexpected botanical sources. For example, it has been identified in the carnivorous plant genus Nepenthes. researchgate.netnih.gov In these plants, the compound is present in the pigmented tissues of the pitchers, such as the peristome and digestive zone, where it is believed to play a role in attracting insect prey. researchgate.netnih.gov

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. In Nepenthes x ventrata, for example, the concentration of anthocyanins, including this compound, was found to be most abundant in the peristome. nih.gov

Table 1: Botanical Sources of this compound
Plant SpeciesCommon NamePlant PartAnalytical Method Used
Vaccinium corymbosumBlueberryFruit, LeavesHPLC-DAD, HPLC-ESI-MS
Rubus fruticosusBlackberryFruitNot Specified in search results
Nepenthes speciesTropical Pitcher PlantPeristome, Digestive Zone of PitcherUHPLC-ESI-HRMS
Haskap Berry (Lonicera caerulea)Haskap BerryFruitUPLC/ESI/Q-TOF-MS

Influence of Agronomic Practices and Environmental Factors on Compound Content

The accumulation of this compound in plants is not static; it is dynamically influenced by a range of external factors, including agricultural techniques and environmental conditions. semanticscholar.org These factors can significantly alter the phenolic profile of a plant, thereby affecting the concentration of this specific anthocyanin.

Environmental conditions play a crucial role. Light exposure is one of the most significant factors influencing the biosynthesis of anthocyanins. gla.ac.uk However, light can also contribute to their degradation. gla.ac.uk Temperature is another critical variable, with studies showing that reduced temperatures can positively correlate with the levels of anthocyanins in some berries. semanticscholar.org Other environmental parameters that have been shown to have an effect include latitude and altitude. semanticscholar.org

The maturity of the plant or fruit at the time of harvest is also a key determinant. In many berries, the accumulation of anthocyanins, including presumably this compound, increases as the fruit ripens. unibz.it Prior to ripening, other phenolic compounds like proanthocyanidins (B150500) and flavonols are more dominant. unibz.it The specific cultivar or genotype of the plant is also a major factor, leading to variations in anthocyanin content even among plants of the same species. nih.govsemanticscholar.org

Agricultural practices can be managed to influence the content of these beneficial compounds. For example, the use of certain types of mulches in strawberry cultivation has been found to increase the concentration of some phenolic compounds, which may be due to increased light reflection onto the plants. semanticscholar.org Furthermore, the choice between conventional and organic farming practices can also impact the phytochemical composition of crops. nih.gov Post-harvest storage conditions are also a critical factor that can affect the stability and concentration of anthocyanins. semanticscholar.org

Table 2: Factors Influencing this compound Content in Plants
Factor CategorySpecific FactorObserved Effect on Anthocyanin Content
EnvironmentalLightInfluences biosynthesis; can also lead to degradation. gla.ac.uk
TemperatureReduced temperatures can increase accumulation. semanticscholar.org
Altitude/LatitudeContent can be positively correlated with higher altitudes/latitudes. semanticscholar.org
Nutrient DeficiencyCan affect pigment production. nih.gov
Agronomic & DevelopmentalCultivar/GenotypeSignificant variation in content between different cultivars. nih.govsemanticscholar.org
Maturity StageContent generally increases with ripening. unibz.it
Agricultural Practices (e.g., mulching, organic vs. conventional)Can significantly interfere with and alter phenolic content. nih.govsemanticscholar.org
Storage ConditionsCan affect the stability and concentration post-harvest. semanticscholar.org

Breeding and Genetic Engineering Approaches for Enhanced Accumulation in Crops

Efforts to increase the content of beneficial phytochemicals like this compound in food crops are being pursued through both traditional breeding programs and modern genetic engineering techniques. The primary goal of these approaches is to develop crop varieties with enhanced nutritional and functional properties.

Breeding programs for fruits like blueberries are actively working to improve various agronomic traits, which can include the phytochemical composition. researchgate.net These programs often involve leveraging the genetic variability that exists within wild genotypes to introduce desirable traits into commercial cultivars. researchgate.net The existence of a complete set of constitutively expressed anthocyanin biosynthetic genes in plants like Nepenthes suggests that the genetic framework for producing these compounds is well-established and could potentially be manipulated. researchgate.net The genes involved in the anthocyanin biosynthetic pathway and the regulatory elements that control them are largely conserved across higher plant species. mdpi-res.com

Metabolic engineering offers a more targeted approach to enhancing the production of specific compounds. This field of biotechnology focuses on modifying the metabolic pathways within an organism to increase the production of desired substances. For instance, research has been conducted on the metabolic engineering of E. coli for the production of Cyanidin-3-O-glucoside (a closely related compound), which involves introducing and optimizing the expression of genes from different plant species. nih.gov This work demonstrates the potential for creating microbial bio-factories for specific anthocyanins. While not yet applied specifically to this compound in crops, similar principles of metabolic engineering could be used to upregulate its production in plants by targeting key enzymes in the anthocyanin pathway. This could involve the overexpression of regulatory genes, such as MYB transcription factors, which are known to play a significant role in controlling the secondary metabolic pathways that lead to anthocyanin production. mdpi-res.com

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Undiscovered Metabolites and Complex Metabolic Pathways

While Cyanidin-3-O-glucuronide is a known major metabolite of C3G, the full spectrum of its metabolic fate is not completely understood. Research has identified that upon oral administration of C3G in rats, extensive glucuronidation occurs, leading to various glucuronide conjugates of both C3G and its methylated form, O-methyl cyanidin (B77932) 3-O-glucopyranoside. nih.gov These glucuronides can appear in plasma as early as 15 minutes post-administration, suggesting rapid metabolism likely occurring in the liver. nih.gov However, the journey doesn't end there. The gut microbiota also plays a crucial role in transforming C3G and its metabolites into various phenolic acids and other compounds. nih.gov

Future preclinical research must aim to map these complex pathways comprehensively. This includes identifying whether this compound itself is further metabolized, and if so, into what specific downstream products. It is known that over 20 different metabolites of C3G can be found in human serum, but the precise contribution of this compound to this pool requires further investigation. mdpi.com A key question is to delineate the metabolic transformations that occur systemically versus those mediated by the gut microbiome, which could reveal new bioactive derivatives. mdpi.comnih.gov

To achieve a complete profile of this compound metabolism, researchers must employ a suite of advanced analytical techniques. researchgate.net While High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has been instrumental in identifying known glucuronide conjugates, the complexity of the metabolome demands more powerful tools. nih.gov

The integration of ultra-performance liquid chromatography (UPLC) for enhanced separation, combined with high-resolution mass spectrometry (HRMS), can provide more accurate mass measurements for the confident identification of novel, low-abundance metabolites. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, which has been used to study the metabolic impact of anthocyanin-rich extracts in aged mice, offers a complementary, non-destructive method to identify and quantify metabolites without the need for extensive sample preparation or chemical standards. nih.gov Combining these platforms (e.g., LC-MS and NMR) will be critical to expand the coverage of the metabolome and create a more detailed map of the metabolic network stemming from this compound. researchgate.net

Analytical TechniqueApplication in this compound ResearchPotential Advantages
HPLC-MS/MS Identification and quantification of known glucuronide metabolites from plasma and urine. nih.govWell-established method, good for targeted analysis.
UPLC-HRMS Untargeted screening for novel and undiscovered metabolites in biological samples.Higher resolution, sensitivity, and speed than HPLC; accurate mass for formula determination. researchgate.net
NMR Spectroscopy Structural elucidation and quantification of metabolites in plasma and tissues without standards. nih.govNon-destructive, provides detailed structural information, highly quantitative. researchgate.net

Deepening Mechanistic Understanding at the Subcellular and Systemic Levels

The biological effects of the parent compound, C3G, are well-documented, including the activation of key cellular energy sensors like AMP-activated protein kinase (AMPK) and the modulation of inflammatory pathways such as NF-κB and Nrf2. nih.govnih.gov C3G has been shown to influence gluconeogenesis, induce apoptosis in cancer cells, and protect against oxidative stress. nih.gov A critical future direction is to determine whether this compound, as a major circulating metabolite, mediates these effects or possesses a unique mechanistic profile.

Preclinical studies should investigate the direct action of purified this compound on subcellular targets. For instance, research on C3G has demonstrated effects on mitochondrial function in adipocytes. usda.gov Future experiments must assess if the glucuronide metabolite can also enter cells and interact with mitochondria or other organelles. Similarly, studies have shown C3G modulates the expression of cytoprotective proteins and inhibits pro-inflammatory cytokines. nih.govnih.gov It is vital to explore if this compound can replicate these actions, particularly in the context of intestinal health where C3G and its metabolites are known to play a protective role. mdpi.comnih.gov Understanding these specific mechanisms is essential to attribute the health effects observed after consuming C3G-rich foods to the correct bioactive molecule.

Development of Standardized Analytical Standards and Reference Materials for Global Research Collaboration

A significant barrier to advancing research on specific metabolites is the lack of commercially available, high-purity analytical standards. scielo.br While reference standards for the parent C3G are available from entities like the United States Pharmacopeia (USP), the same is not true for its many metabolites, including specific isomers of this compound. sigmaaldrich.com

The availability of these standards is critical for accurate quantification in biological samples, for conducting in vitro and in vivo functional studies, and for ensuring that data from different laboratories around the world can be compared and harmonized. scielo.brresearchgate.net Future efforts must focus on the chemical synthesis or semi-synthesis of this compound and its key isomers. This could be followed by the development of certified reference materials (CRMs) and the establishment of standardized protocols for their use, including the creation of robust calibration curves for analytical instrumentation. researchgate.net Such initiatives are foundational for building a cohesive and reliable body of evidence on the compound's bioactivity.

Advanced Structure-Activity Relationship Studies for Targeted Biological Effects

The biological activity of flavonoids is highly dependent on their chemical structure, including the number and position of hydroxyl groups and the nature of glycosylation or other substitutions. researchgate.net Glucuronidation adds a bulky, negatively charged group to the C3G molecule, which can fundamentally alter its physicochemical properties, such as solubility and its ability to interact with proteins and cell membranes.

Advanced structure-activity relationship (SAR) studies are needed to compare the biological effects of this compound with its parent compound, C3G, and other metabolites like methylated or sulfated forms. For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been used to understand how different anthocyanin structures inhibit enzymes like cytochrome P450 3A4. nih.gov Similar computational and experimental approaches should be applied to this compound. Key research questions include: Does glucuronidation enhance or diminish antioxidant capacity? How does it affect the ability to bind to and modulate the activity of specific enzymes or cellular receptors? Answering these questions will allow for a more targeted understanding of which metabolites are responsible for specific health effects.

Integration of High-Throughput Screening and Omics Technologies in this compound Research

To accelerate the discovery of the biological functions of this compound, modern high-throughput and systems biology approaches are essential. High-throughput screening (HTS) can be used to rapidly test the effect of the purified metabolite across a wide range of biological assays, identifying potential targets and cellular pathways.

Furthermore, "omics" technologies offer a holistic view of the compound's impact.

Metabolomics , powered by NMR and MS, can reveal how this compound alters the broader metabolic profile of cells or organisms. nih.gov

Transcriptomics (e.g., RNA-Seq) can identify changes in gene expression, pointing to the signaling pathways being modulated.

Proteomics can confirm these changes at the protein level and identify direct protein binding partners. nih.gov

Recent studies have already begun to use these approaches for C3G, for instance, by combining 16S rRNA sequencing and metabolomics to show how C3G mitigates inflammation by modulating gut microbial metabolism. nih.gov Applying these powerful technologies specifically to this compound will provide an unbiased, system-wide view of its biological functions and help to formulate precise hypotheses for its role in health and disease. mdpi.com

Omics TechnologyApplication in this compound ResearchExample Research Question
Metabolomics To profile changes in endogenous small molecules in response to treatment. nih.govnih.govDoes this compound alter cellular energy metabolism or lipid profiles?
Transcriptomics To analyze the entire set of RNA transcripts and identify changes in gene expression.Which genes and signaling pathways (e.g., Nrf2, NF-κB) are up- or down-regulated by the metabolite? nih.govnih.gov
Proteomics To identify and quantify the complete set of proteins and their modifications. nih.govDoes the compound alter the expression of key metabolic or inflammatory enzymes?

Q & A

Q. What are the primary metabolic pathways of cyanidin-3-O-glucuronide in mammalian systems, and how do phase II enzymes influence its bioavailability?

Methodological Answer: this compound is formed via UGT-mediated glucuronidation of cyanidin glycosides. However, rapid methylation by catechol-O-methyltransferase (COMT) may limit its detection in vivo, as observed in murine studies where peonidin-3-O-glucuronide (a methylated derivative) predominates . To map pathways, use isotopic tracing (e.g., ¹³C-labeled precursors) coupled with LC-MS/MS to track metabolite formation in plasma, urine, and tissues. Include controls for enzyme inhibitors (e.g., COMT inhibitors) to isolate specific pathways.

Q. What analytical methods are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Validate methods using spiked matrices (e.g., plasma, urine) to assess recovery rates (≥80%) and limit of detection (LOD < 1 nM). Include internal standards like deuterated cyanidin derivatives to correct for matrix effects. Note that sample preparation (e.g., solid-phase extraction with C18 cartridges) is critical to remove interfering compounds like free phenolic acids .

Q. How does pH stability affect the experimental design for studying this compound in vitro?

Methodological Answer: Anthocyanin glucuronides are pH-sensitive, with structural degradation occurring above pH 3.0. For in vitro studies (e.g., cell culture), buffer systems like simulated gastric fluid (pH 2.0–3.0) or phosphate-buffered saline (pH 7.4 with ≤1% DMSO) should be compared. Monitor stability via UV-Vis spectroscopy (λmax ~520 nm) over 24 hours. Adjust experimental timelines to account for degradation kinetics .

Advanced Research Questions

Q. How do interspecies differences in UGT isoforms impact the extrapolation of this compound metabolism from rodents to humans?

Methodological Answer: Human UGT1A1 and UGT1A9 are primary isoforms for glucuronidation, whereas rodents exhibit distinct UGT expression profiles. Use recombinant UGT enzymes in vitro to quantify kinetic parameters (Km, Vmax). Compare hepatic microsomes from humanized transgenic mice (e.g., hUGT1A1 mice) with wild-type rodents. Pair with transcriptomic data (RNA-seq) to identify species-specific regulatory pathways .

Q. What experimental strategies resolve contradictions in detecting this compound across studies (e.g., murine vs. human models)?

Methodological Answer: Discrepancies may arise from differences in dosage regimens (acute vs. chronic intake) or sampling timelines. Design longitudinal studies with serial sampling (e.g., 0–24 hours post-administration) and parallel analysis of parent compounds and metabolites. For murine models, consider genetic knockouts (e.g., COMT⁻/⁻) to assess methylation’s role in metabolite conversion .

Q. How does this compound’s structure-activity relationship compare to other anthocyanin glucuronides (e.g., peonidin-3-O-glucuronide) in modulating inflammatory pathways?

Methodological Answer: Use molecular docking simulations to compare binding affinities to targets like NF-κB or COX-2. Validate with luciferase reporter assays in TNF-α-stimulated endothelial cells. Quantify anti-inflammatory markers (e.g., ICAM-1, MCP-1) via qPCR. Note that methylation at the 3'-OH position (as in peonidin derivatives) may reduce potency due to steric hindrance .

Q. What are the limitations of current pharmacokinetic models for predicting this compound’s tissue distribution?

Methodological Answer: Traditional compartmental models often underestimate enterohepatic recirculation. Apply physiologically based pharmacokinetic (PBPK) modeling incorporating biliary excretion rates and gut microbiota-mediated reconversion data. Validate with radiolabeled tracers in portal vein-cannulated animals to measure first-pass effects .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., metabolite detection in humans but not mice), perform meta-analyses stratified by species, dosage, and analytical sensitivity. Use funnel plots to assess publication bias .
  • Experimental Reproducibility : Adhere to standards like ARRIVE guidelines for animal studies. Report full LC-MS parameters (column type, gradient program) and raw data deposition in repositories (e.g., MetaboLights) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.